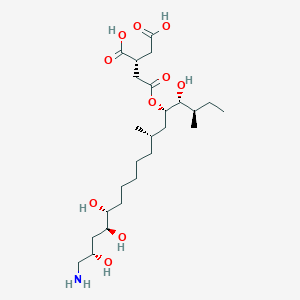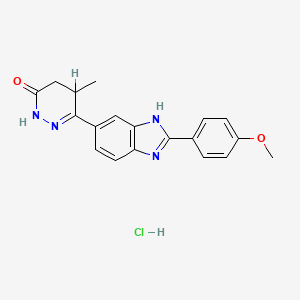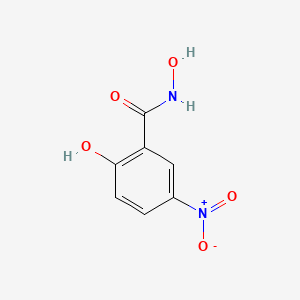![molecular formula C8H14O5 B1600955 (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol CAS No. 40031-36-5](/img/no-structure.png)
(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hepatoprotective Application
Scientific Field
This application falls under the field of Pharmacology and Toxicology , specifically focusing on hepatoprotection .
Summary of the Application
A dioxolopyran derivative isolated from Codium elongatum, a green marine algae, has been found to have a protective effect against CCl4-induced hepatotoxicity . This is the first report of such an application .
Methods of Application or Experimental Procedures
The hepatoprotective effect was evaluated by measuring liver marker enzymes such as ALT, AST, and total bilirubin . The study involved the use of water extract and the isolated dioxolopyran derivative (DOPD) obtained from C. elongatum .
Results or Outcomes
There was a notable increase in mean plasma ALT, AST, and total bilirubin levels in CCl4-intoxicated rats as compared with the control group . Histopathological damage induced by CCl4 was improved by the water extract and DOPD . The results were supported by the histological study of the liver excised from rats used in the experiment . It was concluded that DOPD derived from C. elongatum might have significant hepatoprotective activity .
properties
CAS RN |
40031-36-5 |
|---|---|
Product Name |
(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol |
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7?/m1/s1 |
InChI Key |
QLLJIUXYLBUIOG-JFRCYRBUSA-N |
Isomeric SMILES |
CC1(O[C@@H]2COC([C@H]([C@@H]2O1)O)O)C |
SMILES |
CC1(OC2COC(C(C2O1)O)O)C |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



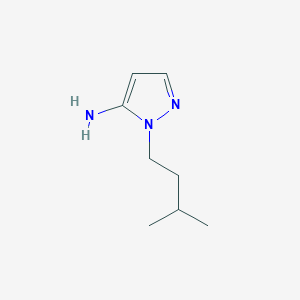
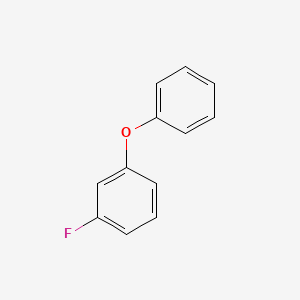
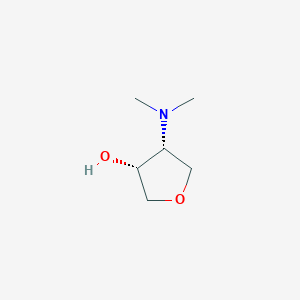
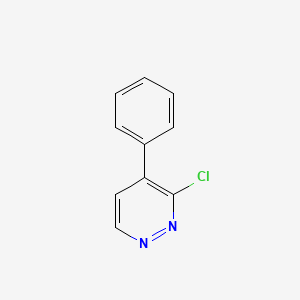
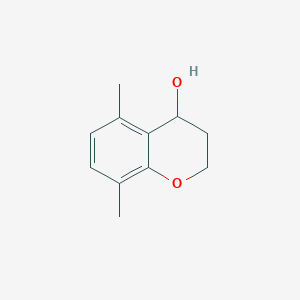
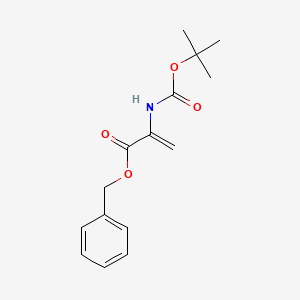
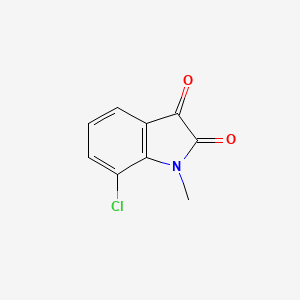
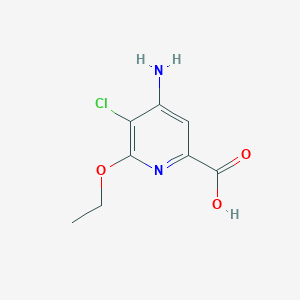

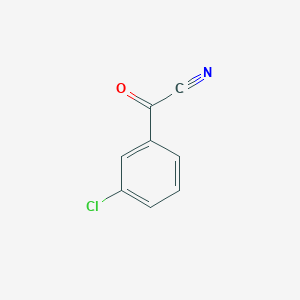
![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
